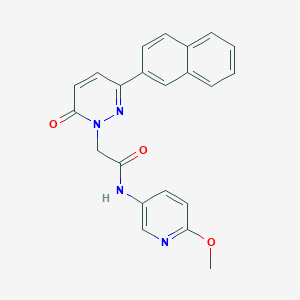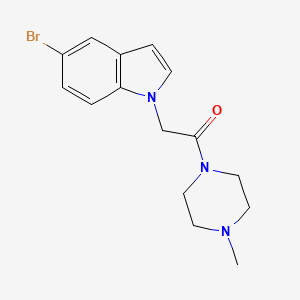![molecular formula C19H15N5O4 B10983552 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B10983552.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves several steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The resulting intermediate is then reacted with 3-(1H-1,2,3,4-tetrazol-1-yl)phenylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives and tetrazole-containing molecules. Compared to these, 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which may confer enhanced biological activity and specificity . Other similar compounds include:
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives
- N-substituted tetrazole derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H15N5O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H15N5O4/c1-12-7-19(26)28-17-9-15(5-6-16(12)17)27-10-18(25)21-13-3-2-4-14(8-13)24-11-20-22-23-24/h2-9,11H,10H2,1H3,(H,21,25) |
InChI Key |
GPHHDLGXLMXOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B10983476.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983481.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10983485.png)
![(5-bromo-2-furyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983486.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983494.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10983499.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B10983504.png)

![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10983508.png)
![1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(quinolin-5-yl)pyrrolidine-3-carboxamide](/img/structure/B10983511.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10983512.png)

![N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10983519.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10983541.png)
